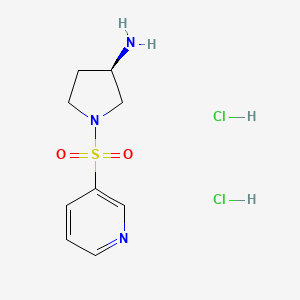![molecular formula C11H13NO2S B6604764 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione CAS No. 2137675-85-3](/img/structure/B6604764.png)
7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione (PTAD) is an important molecule in the field of organic chemistry. It is a cyclic ketone, with a bicyclic ring system, and is a key intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds. PTAD is also used in a variety of scientific research applications, such as drug discovery, enzyme inhibition, and protein synthesis.
Scientific Research Applications
7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione has a wide range of scientific research applications, including drug discovery, enzyme inhibition, and protein synthesis. In drug discovery, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is used as a starting material for the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer drugs. It is also used in enzyme inhibition studies, as it can be used to inhibit the activity of certain enzymes, such as proteases. Finally, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is used in protein synthesis, as it can be used to synthesize various proteins, such as antibodies and enzymes.
Mechanism of Action
7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione works by forming a cyclic ketone, which is then reduced to 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione using sodium borohydride. This reaction produces a cyclic ketone, which is then reduced to 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione. The reduction of the cyclic ketone to 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is facilitated by the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione molecule is then used in various scientific research applications, such as drug discovery, enzyme inhibition, and protein synthesis.
Biochemical and Physiological Effects
7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases, and to act as a starting material for the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer drugs. It has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
The synthesis of 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is relatively simple and can be accomplished in high yield with minimal byproducts. Additionally, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is an inexpensive starting material and can be used in a variety of scientific research applications. However, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is a hazardous material and should be handled with caution. Additionally, the use of 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione in certain experiments may require special equipment and safety protocols.
Future Directions
There are a number of potential future directions for the use of 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione in scientific research. For example, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione could be used in drug discovery to develop new pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione could be used in enzyme inhibition studies to inhibit the activity of certain enzymes, such as proteases. Finally, 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione could be used in protein synthesis studies to synthesize various proteins, such as antibodies and enzymes.
Synthesis Methods
7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione is synthesized through a variety of methods, including a two-step process involving the reaction of 2-chloro-6-methyl-3-nitropyridine with a ketone in the presence of a base. This reaction produces a cyclic ketone, which is then reduced to 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione using sodium borohydride. Another method involves the reaction of 3-hydroxy-2-methyl-5-nitropyridine with a ketone in the presence of a base, followed by reduction with sodium borohydride. Both methods produce 7-phenyl-2lambda6-thia-3-azabicyclo[3.2.0]heptane-2,2-dione in high yield, with minimal byproducts.
properties
IUPAC Name |
7-phenyl-2λ6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-15(14)11-9(7-12-15)6-10(11)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVRHVFTNZMTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNS(=O)(=O)C2C1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate](/img/structure/B6604696.png)
![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide](/img/structure/B6604708.png)
![1-[1-({[2-(4-{[1-(aminomethyl)cyclohexyl]methyl}piperazin-1-yl)ethyl]amino}methyl)cyclohexyl]methanamine](/img/structure/B6604718.png)


![methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride](/img/structure/B6604735.png)

![methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6604744.png)
![2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one](/img/structure/B6604751.png)

![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6604771.png)
![(1R,2S,6R,7S)-9-benzyl-4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B6604774.png)

![3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604779.png)